

Basic characterization of "N-(4-fluorophenyl)-2-nitrobenzamide"

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Compound of Interest

Compound Name: *N-(4-fluorophenyl)-2-nitrobenzamide*

Cat. No.: *B5506345*

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Technical Guide: Characterization & Synthetic Utility of **N-(4-fluorophenyl)-2-nitrobenzamide**

Part 1: Executive Summary & Molecular Architecture

N-(4-fluorophenyl)-2-nitrobenzamide is a privileged synthetic intermediate, primarily utilized in the high-yield synthesis of 2-substituted benzimidazoles and quinazolinones. Its structure combines a deactivated ortho-nitroaryl core with a fluorinated aniline moiety.

From a medicinal chemistry perspective, this scaffold serves two critical functions:

- **Metabolic Handle:** The nitro group is a "masked" amine. Upon reduction, it facilitates intramolecular cyclodehydration to form benzimidazoles (a pharmacophore found in anthelmintics, proton pump inhibitors, and kinase inhibitors).
- **Bioisosteric Modulation:** The para-fluorine atom blocks metabolic hydroxylation at the C4 position of the aniline ring, extending half-life () and altering lipophilicity () without significant steric perturbation.

Physicochemical Profile (Computed/Predicted):

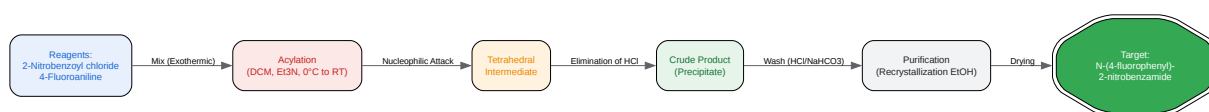
- Formula:
- Molecular Weight: 260.22 g/mol [1]
- LogP: ~2.74 (Lipophilic, moderate permeability)
- H-Bond Donors: 1 (Amide NH)
- H-Bond Acceptors: 4 (Nitro O, Amide O, F)

Part 2: Synthetic Pathway & Process Safety

The synthesis follows a classic Schotten-Baumann acylation or a nucleophilic acyl substitution in an aprotic solvent. The choice of base and solvent is critical to minimize the formation of symmetrical anhydride byproducts.

Reaction Mechanism & Workflow

The reaction involves the attack of the 4-fluoroaniline nitrogen lone pair on the carbonyl carbon of 2-nitrobenzoyl chloride.



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Figure 1: Synthetic workflow for the preparation of **N-(4-fluorophenyl)-2-nitrobenzamide**.

Validated Experimental Protocol

Reagents:

- 2-Nitrobenzoyl chloride (1.0 equiv)
- 4-Fluoroaniline (1.0 equiv)
- Triethylamine (TEA) (1.2 equiv) or Pyridine
- Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

- Preparation: Dissolve 4-fluoroaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.
- Addition: Dissolve 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes. Reasoning: Slow addition controls the exotherm and prevents di-acylation.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 7:3) should show the disappearance of the aniline () and appearance of the amide ().
- Workup (Self-Validating Step):
 - Wash organic layer with 1M HCl (2 x 15 mL). Purpose: Removes unreacted aniline and TEA.
 - Wash with Sat. (2 x 15 mL). Purpose: Removes unreacted acid chloride (hydrolyzed to acid) and residual HCl.
 - Wash with Brine, dry over , and concentrate.
- Purification: Recrystallize the solid residue from hot Ethanol or Ethanol/Water.

Part 3: Physicochemical Characterization

Accurate characterization relies on identifying the specific electronic signatures of the nitro and fluoro substituents.

Spectroscopic Data (Predicted & Reference)

The following table summarizes the expected spectral signals based on substituent electronic effects (Hammett constants).

Technique	Parameter	Signal/Value	Structural Assignment
H NMR	(ppm)	~10.8 (s, 1H)	Amide NH. Downfield due to electron-withdrawing nitro group and carbonyl anisotropy.
8.15 (d, 1H)	H-3 (Nitro ring). Deshielded by the ortho-nitro group.		
7.70 - 7.80 (m, 2H)	H-2,6 (Fluoro ring). Ortho to amide N.		
7.15 - 7.25 (m, 2H)	H-3,5 (Fluoro ring). Shielded by Fluorine; shows coupling.		
C NMR	(ppm)	~165.0	C=O[2] (Amide).
~159.0 (d, Hz)	C-4 (Fluoro ring). Characteristic C-F coupling doublet.		
~146.0	C-2 (Nitro ring). C-NO ₂ ipso carbon.		
F NMR	(ppm)	-115 to -120	Ar-F. Singlet (if proton decoupled) or multiplet.
IR	()	3280 - 3300	N-H Stretch (Secondary Amide).
1650 - 1660	C=O[2][3] Stretch (Amide I).		
1530 & 1350	Asymmetric &		

Symmetric stretches
(Diagnostic).

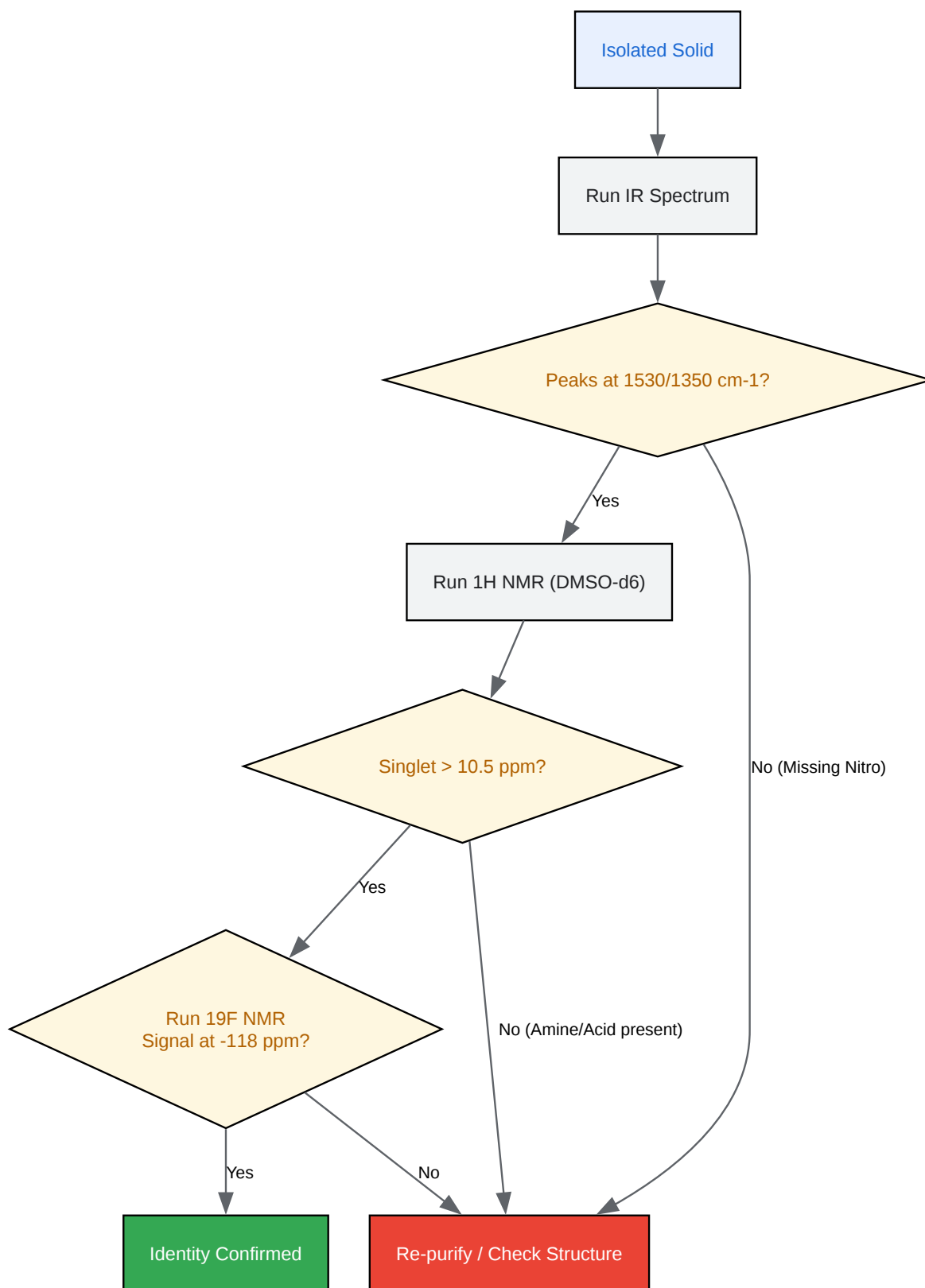
Mass Spec	m/z	261.06	Protonated molecular ion.
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Analytical Logic & Troubleshooting

When characterizing this molecule, the Fluorine-Proton coupling in NMR is the primary validation check. The protons ortho to the fluorine will appear as a triplet-of-doublets or complex multiplet due to

and

coupling.



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Figure 2: Analytical decision tree for structural verification.

Part 4: Downstream Applications (Benzimidazole Synthesis)

The primary utility of **N-(4-fluorophenyl)-2-nitrobenzamide** is its conversion to 2-(4-fluorophenyl)-1H-benzimidazole.

- Method: Reductive Cyclization.

- Reagents:

or

or

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- Mechanism:

- Reduction of

to

(Aniline intermediate).

- Nucleophilic attack of the new amine on the amide carbonyl.
- Dehydration to form the imidazole ring.

This pathway is preferred over direct condensation of phenylenediamines with carboxylic acids when the specific regiochemistry or availability of the acid chloride is advantageous.

Part 5: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8005-5513, **N-(4-fluorophenyl)-2-nitrobenzamide**. Retrieved from [[Link](#)]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

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Sources

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- 3. [ijpbs.com](https://www.ijpbs.com) [[ijpbs.com](https://www.ijpbs.com)]
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